molecular formula C10H9FO2 B1143320 3-(4-Fluorophenyl)but-2-enoic acid CAS No. 1201-86-1

3-(4-Fluorophenyl)but-2-enoic acid

Cat. No. B1143320
CAS RN: 1201-86-1
M. Wt: 180.1756632
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Analysis The synthesis of 3-(4-Fluorophenyl)but-2-enoic acid involves complex chemical reactions, where it acts as a precursor or component in various chemical formulations. For instance, it is utilized in the synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals, which exhibit a broad nematic mesophase, low melting points, and high clearing points, making them potential candidates for liquid crystal display mixtures (Jiang et al., 2012). Additionally, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, showcasing diverse physico-chemical properties, which include hydration and bidentate ligand action of the carboxylate groups (Ferenc et al., 2017).

Molecular Structure and Chemical Reactions The molecular structure and reactions of 3-(4-Fluorophenyl)but-2-enoic acid derivatives have been extensively studied. For example, structural investigations of related compounds via X-ray crystallography, spectroscopy, and DFT calculations reveal insights into intramolecular interactions, molecular stabilization, and vibrational modes, which significantly influence their chemical reactivity and properties (Venkatesan et al., 2016). Such detailed analyses contribute to understanding the compound's behavior in various chemical environments and its potential applications in material science and chemistry.

Properties and Applications The properties of 3-(4-Fluorophenyl)but-2-enoic acid and its derivatives, including their mesomorphic, thermal, and magnetic characteristics, have significant implications for their application in fields such as liquid crystal technology and material synthesis. The variations in these properties are influenced by molecular modifications, such as the introduction of fluoro substituents, which affect the liquid crystals' mesophase and thermal behavior, thereby tailoring them for specific uses (Jiang et al., 2012).

Scientific Research Applications

  • Complexes of a related acid, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been synthesized with various metal ions and characterized for their thermal and magnetic properties (Ferenc et al., 2017).

  • (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, derived from the hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid, is an important intermediate in synthesizing mibefradil, a calcium antagonist (Crameri et al., 1997).

  • Prop-2-enoates derived from thiophene and 3-(4-Fluorophenyl)but-2-enoic acid have been used in photoalignment of nematic liquid crystals, showing potential in liquid crystal displays (Hegde et al., 2013).

  • A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including those with 3-(4-Fluorophenyl)but-2-enoic acid, are potent inhibitors of kynurenine-3-hydroxylase, showing potential as neuroprotective agents (Drysdale et al., 2000).

  • Continuous, homogeneous metal complex catalyzed, enantioselective hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid under high pressure is described for synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, useful in drug development (Wang and Kienzle, 1998).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEOLKDAOUIFHW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)but-2-enoic acid

CAS RN

1201-86-1
Record name 3-(4-fluorophenyl)but-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
S Brogan - 2013 - era.ed.ac.uk
A set of mild conditions for the pentafluorophenylation of carbonyl compounds employing copper-bisphosphine catalysis have been developed. The optimised conditions allow access …
Number of citations: 3 era.ed.ac.uk
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com
R Liu, Z Yang, Y Ni, K Song, K Shen… - The Journal of Organic …, 2017 - ACS Publications
Pd(II)/bipyridine-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carboxylic acids (including β,β-disubstituted acrylic acids) was developed and optimized, which …
Number of citations: 27 pubs.acs.org
E Alacid, C Najera - Synlett, 2006 - thieme-connect.com
A particular Kaiser oxime resin derived palladacycle is an efficient precatalyst for the Heck reaction with aryl iodides and bromides in DMF and in aqueous solvents under relatively …
Number of citations: 24 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.